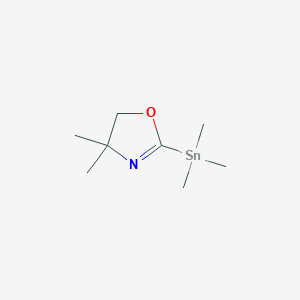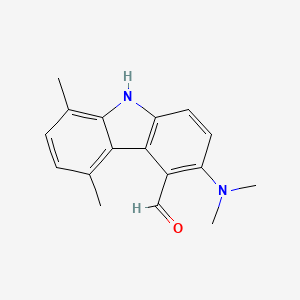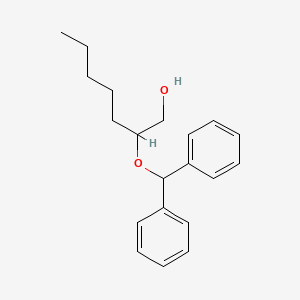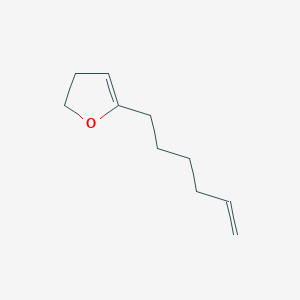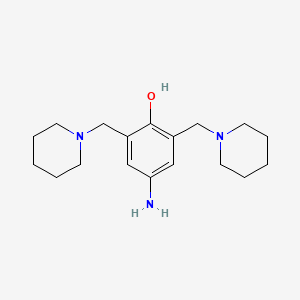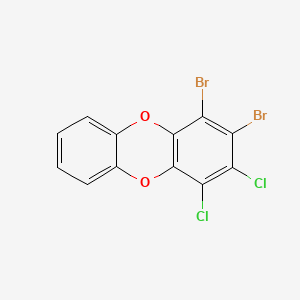![molecular formula C6H13N3O2 B14314975 N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide CAS No. 111997-71-8](/img/structure/B14314975.png)
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide: is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide typically involves the reaction of an appropriate aldehyde or ketone with hydrazine derivatives. One common method is the condensation reaction between 2-hydroxyhydrazine and butan-2-one in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This interaction can disrupt key biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
- N-[1-(2-Hydroxyhydrazinylidene)ethyl]acetamide
- N-[1-(2-Hydroxyhydrazinylidene)propyl]acetamide
- N-[1-(2-Hydroxyhydrazinylidene)butyl]acetamide
Comparison: N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide is unique due to its specific structural features, such as the butan-2-yl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
111997-71-8 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
N-[1-(hydroxyhydrazinylidene)butan-2-yl]acetamide |
InChI |
InChI=1S/C6H13N3O2/c1-3-6(4-7-9-11)8-5(2)10/h4,6,9,11H,3H2,1-2H3,(H,8,10) |
InChI Key |
XBQBWQCZEFZZGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=NNO)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


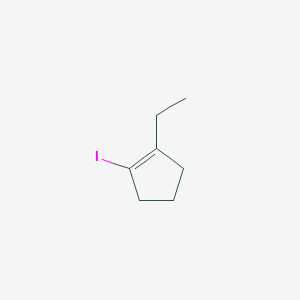
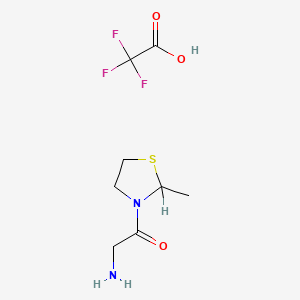
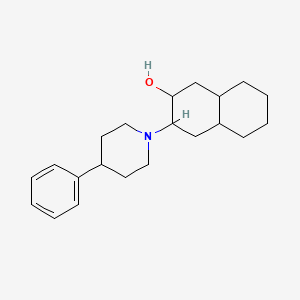
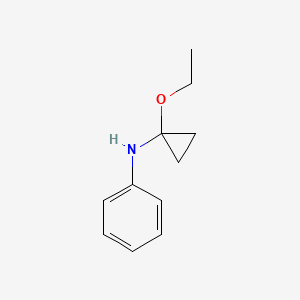

![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

